molecular formula C28H32N2O2 B11642632 N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide

N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B11642632
M. Wt: 428.6 g/mol
InChI Key: SMFVERULOOBXSE-UHFFFAOYSA-N
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Description

N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butan-2-yl groups attached to the phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the amide bond. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic amides.

Scientific Research Applications

N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.

    N,N’-bis(1-methylpropyl)-1,4-benzenediamine: Used as an antioxidant additive for plastic and rubber products.

    1,4-Bis(5-phenyl-2-oxazolyl)benzene: A fluorescent reagent used in scientific research.

Uniqueness

N,N’-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific structural features, which impart distinct chemical and physical properties

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

1-N,4-N-bis(4-butan-2-ylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C28H32N2O2/c1-5-19(3)21-11-15-25(16-12-21)29-27(31)23-7-9-24(10-8-23)28(32)30-26-17-13-22(14-18-26)20(4)6-2/h7-20H,5-6H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

SMFVERULOOBXSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)CC

Origin of Product

United States

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